molecular formula C12H18ClN3O2 B7358795 5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide

5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide

Cat. No. B7358795
M. Wt: 271.74 g/mol
InChI Key: YQXYJFOTNSQFCJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide is a synthetic compound that has been widely used in scientific research for its potential as a therapeutic agent. It is a pyrazole derivative that has been shown to have significant biological activity, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide is not fully understood. However, it has been proposed that the compound inhibits the activity of a class of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and inhibition of their activity can lead to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and physiological effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, it is a synthetic compound that may be difficult and expensive to produce in large quantities. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the investigation of its mechanism of action, which could lead to the development of more targeted and effective therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of the compound, which is important for its potential use in clinical settings.

Synthesis Methods

The synthesis of 5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 2-cyclobutyl-2-hydroxyethanamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.

properties

IUPAC Name

5-chloro-N-(2-cyclobutyl-2-hydroxyethyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-7-10(11(13)16(2)15-7)12(18)14-6-9(17)8-4-3-5-8/h8-9,17H,3-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXYJFOTNSQFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCC(C2CCC2)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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